大豆异黄酮-3',5',8-d3

描述

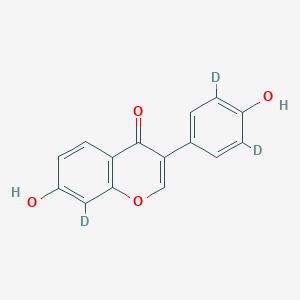

Daidzein-3’,5’,8-d3 is a labelled analogue of Daidzein . It binds to estrogen receptor β but not ERα at concentrations up to 1 mM . It is an inhibitor of carbonic anhydrase (CA) that is selective for carbonic CAVII and CAXII . The chemical composition of Daidzein is analogous to mammalian estrogens .

Synthesis Analysis

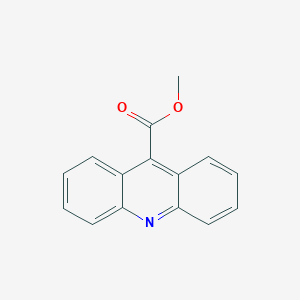

Daidzein can be readily metabolized by liver microsomes and converted to hydroxylated metabolites . A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3’-hydroxydaidzein (3’-HD), and 8,3’-dihydroxydaidzein (8,3’-DHD) starting from commercially available and inexpensive daidzein was reported .Molecular Structure Analysis

The molecular structure of Daidzein-3’,5’,8-d3 is C15H7D3O4 . The IUPAC name is 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one .Physical And Chemical Properties Analysis

Daidzein-3’,5’,8-d3 has a molecular weight of 257.26 . It appears as an off-white to light grey solid . It is slightly soluble in DMSO, Ethanol (Heated), Methanol . It has a boiling point of 512.837°C at 760 mmHg and a melting point of >300°C . The density is 1.461 g/cm3 .科学研究应用

Optimization of Solubility and Bioavailability

Daidzein’s clinical applications are often limited by its poor solubility and bioavailability. Research has focused on creating cocrystals of daidzein with other compounds like piperazine to enhance these properties . These cocrystals have shown significant improvements in solubility and bioavailability, which could lead to more effective daidzein-based treatments.

Pharmacological and Nanotechnological Applications

Daidzein is being explored for its pharmacological potential, including its use in nanotechnology-based drug delivery systems to improve solubility and permeability . This could lead to the development of novel daidzein formulations with enhanced therapeutic efficacy.

Health Care Product Development

Daidzein and its derivatives are used in health care products due to their antioxidant properties and potential to promote cardiovascular health, reduce osteoporosis risk, and improve cognitive function . The deuterated form, Daidzein-3’,5’,8-d3, could offer more stable and potent formulations for these products.

Biological Activity and Disease Prevention

Daidzein exhibits various biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. It has been associated with the prevention of chronic diseases such as cancer, diabetes, and cardiovascular diseases . Research into Daidzein-3’,5’,8-d3 could provide insights into more effective disease prevention strategies.

Bioconversion and Metabolic Profiling

Understanding the bioconversion pathways and metabolic profile of daidzein is crucial for its therapeutic application. Studies have investigated the metabolic transformation of daidzein by human intestinal bacteria, which is important for its pharmacological effects . Daidzein-3’,5’,8-d3 could be used as a tracer in these studies to better understand its metabolism and action within the body.

作用机制

Target of Action

Daidzein-3’,5’,8-d3, also referred to as 8-daidzein, is an isoflavone naturally found in plants and herbs . It belongs to the class of phytoestrogens, exhibiting estrogen-like effects . This suggests that its primary targets could be estrogen receptors, which play a crucial role in various biological processes including cardiovascular health, bone health, and cognitive function .

Mode of Action

As a phytoestrogen, it is likely to interact with estrogen receptors, mimicking the effects of estrogen in the body . This interaction can lead to changes in gene expression and cellular function, potentially contributing to its observed health benefits .

Result of Action

Research has investigated the ability of Daidzein-3’,5’,8-d3 to enhance cardiovascular health, lower osteoporosis risk, and improve cognitive function . These effects are likely the result of its interaction with estrogen receptors and the subsequent changes in cellular function .

安全和危害

未来方向

Daidzein has received great attention as a fascinating pharmacophore with remarkable potential for the therapeutic management of several diseases . Certain pharmacokinetic properties of Daidzein such as less aqueous solubility, low permeability, and poor bioavailability are major obstacles restricting the therapeutic applications . Therefore, nanotechnology-based formulations have been investigated for Daidzein in preceding years .

属性

IUPAC Name |

8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481999 | |

| Record name | Daidzein-3',5',8-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daidzein-3',5',8-d3 | |

CAS RN |

220930-96-1 | |

| Record name | Daidzein-3',5',8-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

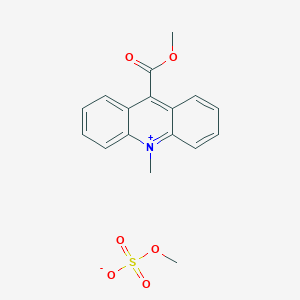

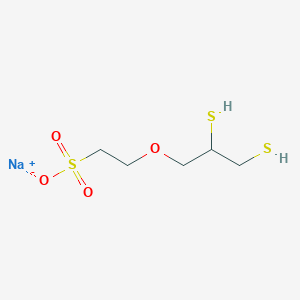

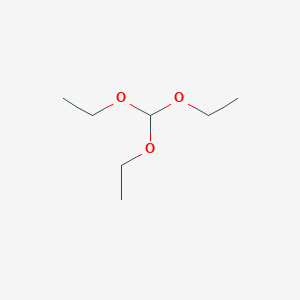

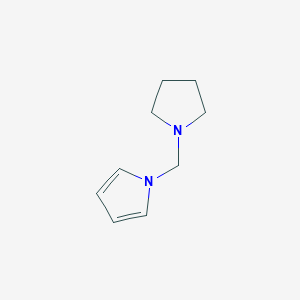

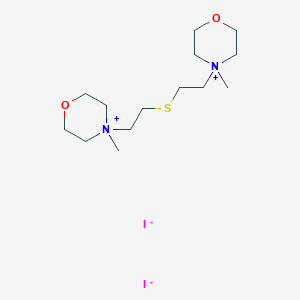

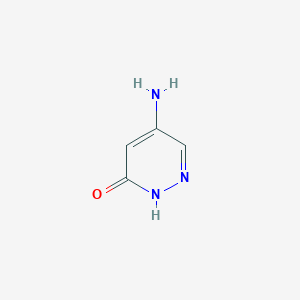

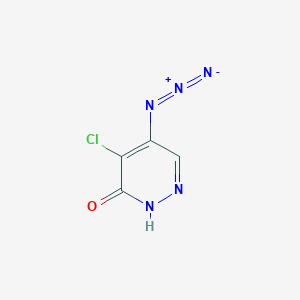

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

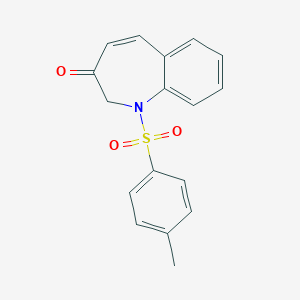

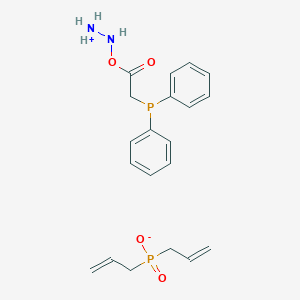

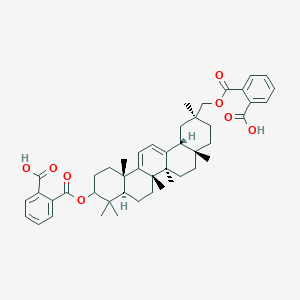

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)

![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)

![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)